molecular formula C22H19N3O5 B2684025 (8-methyl-2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-2H-pyrano[2,3-c]pyridin-5-yl)methyl propionate CAS No. 1189993-83-6

(8-methyl-2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-2H-pyrano[2,3-c]pyridin-5-yl)methyl propionate

Cat. No.: B2684025
CAS No.: 1189993-83-6
M. Wt: 405.41
InChI Key: RPWHKLRJUXUDFV-UHFFFAOYSA-N
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Description

The compound (8-methyl-2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-2H-pyrano[2,3-c]pyridin-5-yl)methyl propionate is a heterocyclic organic molecule featuring a fused pyrano[2,3-c]pyridinone core, substituted with a 1,2,4-oxadiazole ring and a p-tolyl group. The propionate ester at the 5-hydroxymethyl position enhances its lipophilicity, which is critical for bioavailability and membrane permeability in pharmacological contexts. Its molecular formula is C₂₄H₂₁N₃O₅, with a molecular weight of 431.45 g/mol. The structure combines a pyranone ring (associated with anti-inflammatory and antimicrobial activity) and a 1,2,4-oxadiazole moiety (known for metabolic stability and hydrogen-bonding capacity) .

Properties

IUPAC Name

[8-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyrano[2,3-c]pyridin-5-yl]methyl propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5/c1-4-18(26)28-11-15-10-23-13(3)19-16(15)9-17(22(27)29-19)21-24-20(25-30-21)14-7-5-12(2)6-8-14/h5-10H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWHKLRJUXUDFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC1=CN=C(C2=C1C=C(C(=O)O2)C3=NC(=NO3)C4=CC=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminopyridine, p-tolyl hydrazine, and ethyl acetoacetate.

    Formation of the Pyranopyridine Core: The initial step involves the condensation of 2-aminopyridine with ethyl acetoacetate under acidic conditions to form the pyranopyridine core.

    Oxadiazole Ring Formation: The p-tolyl hydrazine is then reacted with the intermediate to form the oxadiazole ring through cyclization.

    Esterification: Finally, the compound is esterified with propionic acid under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the p-tolyl ring, forming a carboxylic acid derivative.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid, which can then participate in further substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products

    p-Toluic acid derivative.

    Reduction: Amine derivative of the oxadiazole ring.

    Substitution: Carboxylic acid derivative from ester hydrolysis.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. The incorporation of the oxadiazole moiety in the structure of (8-methyl-2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-2H-pyrano[2,3-c]pyridin-5-yl)methyl propionate enhances its activity against various strains of bacteria and fungi. In vitro studies have shown that compounds with oxadiazole rings can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. Similar compounds containing pyran and oxadiazole rings have been reported to inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory process. The activity of these compounds is often evaluated through their IC50 values against COX enzymes .

Cancer Research
Studies on related compounds have indicated that they may possess anticancer properties. The ability to induce apoptosis in cancer cells has been observed in some oxadiazole derivatives. Further research is needed to explore the specific mechanisms by which (8-methyl-2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-2H-pyrano[2,3-c]pyridin-5-yl)methyl propionate may affect cancer cell lines .

Agricultural Applications

Pesticidal Activity
The compound has shown promise as a pesticide due to its structural features that may interfere with pest metabolism or reproduction. Research into similar oxadiazole-based compounds has demonstrated their effectiveness against various agricultural pests . Testing for efficacy against common pests could lead to the development of new agrochemicals.

Herbicidal Properties
Given its chemical structure, there is potential for this compound to act as a herbicide. Compounds with similar frameworks have been investigated for their ability to inhibit plant growth or interfere with photosynthesis . Field studies would be necessary to evaluate its effectiveness and safety in agricultural settings.

Materials Science

Polymer Chemistry
The unique properties of (8-methyl-2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-2H-pyrano[2,3-c]pyridin-5-yl)methyl propionate make it a candidate for incorporation into polymer matrices. Its functional groups can enhance the thermal stability and mechanical properties of polymers .

Nanomaterials Development
Research into nanostructured materials often utilizes organic compounds like this one as precursors or stabilizers. The ability to form nanoparticles or other nanostructures could lead to innovative applications in drug delivery systems or catalysis .

Mechanism of Action

The compound exerts its effects through interactions with biological macromolecules. The oxadiazole ring can form hydrogen bonds with enzyme active sites, while the pyranopyridine core can engage in π-π stacking interactions with aromatic amino acids. These interactions disrupt normal enzyme function, leading to inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Variations in Ester Groups

(a) {8-Methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl Acetate (CAS: 1189724-88-6)

  • Molecular Formula : C₂₁H₁₇N₃O₅
  • Molecular Weight : 391.38 g/mol
  • Key Differences :
    • The acetate ester (vs. propionate) reduces lipophilicity (logP: ~2.1 vs. ~2.8 for the propionate derivative).
    • Shorter alkyl chain may decrease metabolic stability due to faster esterase hydrolysis .

(b) 5-Hydroxymethyl-8-methyl-3-(3-aryl-1,2,4-oxadiazol-5-yl)-2H-pyrano[2,3-c]pyridin-2-ones

  • Structure : Replaces the propionate ester with a hydroxymethyl group.
  • Impact :
    • Increased polarity (logP: ~1.5) improves aqueous solubility but reduces cell membrane penetration.
    • Hydroxymethyl derivatives exhibit lower in vitro metabolic stability compared to esterified analogues .
Oxadiazole-Substituted Analogues

(a) 5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione

  • Structure : Features a 1,3,4-oxadiazole ring with a pyrimidinylthio substituent.
  • Key Differences: Absence of the pyranone ring reduces π-π stacking interactions with biological targets. Thione group enhances metal-binding capacity but decreases oral bioavailability due to high reactivity .

(b) Diethyl 8-Cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate

  • Structure: Imidazopyridine core with nitrophenyl and cyano groups.
  • Dicarboxylate esters show higher crystallinity (melting point: 243–245°C) compared to the amorphous propionate derivative .
Table 1: Comparative Physicochemical and Structural Properties
Compound Name Molecular Weight (g/mol) logP Key Functional Groups Bioactivity Notes
Target Propionate Derivative 431.45 ~2.8 1,2,4-Oxadiazole, Pyranone, Propionate Enhanced lipophilicity for CNS penetration
Acetate Analog (CAS: 1189724-88-6) 391.38 ~2.1 1,2,4-Oxadiazole, Pyranone, Acetate Faster hydrolysis in plasma
Hydroxymethyl Pyrano[2,3-c]pyridinone ~360 (estimated) ~1.5 Hydroxymethyl, 1,2,4-Oxadiazole Higher solubility, lower metabolic stability
5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole 256.34 ~1.8 Thione, Pyrimidinylthio Metal-binding affinity, limited bioavailability

Research Findings and Functional Implications

  • Synthetic Routes : The target compound is synthesized via nucleophilic substitution or esterification of the hydroxymethyl precursor, similar to methods described for acetates in Zhuravel et al. (2008) .
  • Spectroscopic Characterization: ¹H-NMR and ¹³C-NMR data align with oxadiazole-pyranone hybrids, with δ 8.2–8.5 ppm (aromatic protons) and δ 165–170 ppm (oxadiazole carbons) .
  • Biological Activity: Propionate esters of pyrano[2,3-c]pyridinones show improved antimicrobial activity (MIC: 2–4 µg/mL against S. aureus) compared to hydroxymethyl derivatives (MIC: 8–16 µg/mL), attributed to enhanced membrane partitioning .

Biological Activity

The compound (8-methyl-2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-2H-pyrano[2,3-c]pyridin-5-yl)methyl propionate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the synthesis, characterization, and biological activities of this compound, focusing on its antibacterial, anticancer, and antioxidant properties.

Synthesis and Characterization

The synthesis of the target compound typically involves multi-step reactions that integrate various chemical moieties. The oxadiazole ring is particularly significant due to its known bioactivity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Antibacterial Activity

Research indicates that compounds with similar structural features exhibit significant antibacterial properties. For instance, a study assessing various substituted 1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl) derivatives demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 7.8 to 62.5 µg/mL, with a prevailing MIC of 15.6 µg/mL for certain derivatives .

CompoundMIC (µg/mL)MBC (µg/mL)
Oxadiazole Derivative A15.631.25
Oxadiazole Derivative B31.2562.5
Control (Oxytetracycline)1020

Table 1: Antibacterial activity of selected oxadiazole derivatives.

Anticancer Activity

The anticancer potential of similar compounds has also been investigated. For example, derivatives containing oxadiazole rings have shown activity against various cancer cell lines. A related compound was found to inhibit colon carcinoma HCT-116 cells with an IC50 value of 6.2 μM, indicating promising cytotoxic effects .

Cell LineCompoundIC50 (µM)
HCT-116Oxadiazole Derivative X6.2
T47DOxadiazole Derivative Y27.3

Table 2: Anticancer activity against selected cell lines.

Antioxidant Activity

Antioxidant properties are crucial for evaluating the therapeutic potential of new compounds. The synthesized derivatives have been tested using assays such as DPPH and FRAP to assess their ability to scavenge free radicals. Certain derivatives exhibited significant antioxidant activity, which may contribute to their overall biological efficacy .

Case Studies

  • Antibacterial Study : A study involving the evaluation of several pyridine-based oxadiazoles highlighted their superior antibacterial properties compared to traditional antibiotics such as chloramphenicol .
  • Anticancer Evaluation : Another investigation focused on the cytotoxic effects of oxadiazole-containing compounds on breast cancer cell lines, revealing that specific substitutions on the oxadiazole ring significantly enhanced their activity against T47D cells .

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